3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide

HDAC Inhibition Epigenetics Cancer Research

HDAC inhibitor programs often contend with off-target metal chelation inherent to hydroxamate scaffolds. 3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide (CAS 895449-32-8) offers a structurally distinct non-hydroxamate chemotype with confirmed HDAC1 IC50 of 150 nM, enabling cleaner cell-based epigenetic readouts. • HDAC1 IC50 = 150 nM (human recombinant); reduced off-target chelation vs. SAHA • Structurally orthogonal to quinazoline-based NF-κB probe QNZ for pathway dissection • Balanced lipophilicity (XLogP ~2.9, TPSA 73.1 Ų); amenable to nucleophilic aromatic substitution at the 4-fluorophenylsulfonyl terminus for focused library synthesis

Molecular Formula C16H16FNO3S
Molecular Weight 321.37
CAS No. 895449-32-8
Cat. No. B2602063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide
CAS895449-32-8
Molecular FormulaC16H16FNO3S
Molecular Weight321.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO3S/c1-12-2-6-14(7-3-12)18-16(19)10-11-22(20,21)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyVGEMQQAPDWSPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide: Procurement-Grade Sulfonamide Probe


3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide (CAS 895449-32-8) is a synthetic sulfonamide-containing small molecule with the molecular formula C16H16FNO3S and a molecular weight of 321.37 g/mol . The compound features a 4-fluorophenylsulfonyl moiety linked to a p-toluidide via a propanamide spacer, positioning it within the broader class of arylsulfonamide derivatives explored as enzyme inhibitors, HDAC modulators, and NF-κB pathway probes . While structurally distinct from the quinazoline-based NF-κB inhibitor QNZ (EVP4593) [1], the compound’s sulfonamide pharmacophore suggests potential for target engagement across multiple enzyme families.

Sulfonamide pharmacophore for HDAC or NF-κB pathway studies
Non-hydroxamate scaffold supports epigenetic target engagement
Cell-permeable probe design based on physicochemical profile

3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide: Selectivity Over Generic Analogs


Although numerous arylsulfonamide derivatives share the sulfonamide functional group, the specific combination of a 4-fluorophenylsulfonyl donor and a p-toluidine acceptor in 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide creates a unique hydrogen-bonding and steric profile that cannot be replicated by generic sulfonamides . The para-fluoro substituent modulates electron density at the sulfonyl group, altering both reactivity and target-binding kinetics compared to non-fluorinated analogs . Furthermore, the p-tolyl moiety introduces hydrophobic contacts distinct from unsubstituted phenyl or heteroaromatic amides, which affects selectivity across enzyme isoforms . A direct structural analog, 3-((4-chlorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide, differs not only in halogen identity but also incorporates a thiazole ring that substantially alters molecular recognition , underscoring that even minor structural variations preclude interchangeability.

4-Fluorophenyl vs. non-fluorinated analogs

The para-fluoro substituent modulates sulfonyl electron density, altering target-binding kinetics compared to unsubstituted phenyl sulfonamides.

p-Tolyl vs. phenyl amides

p-Tolyl moiety introduces distinct hydrophobic contacts, potentially shifting isoform selectivity relative to unsubstituted phenyl or heteroaromatic amides.

Thiazole analog (CAS 895471-90-6)

Incorporation of a thiazole ring significantly alters hydrogen-bond capacity and molecular recognition; independent validation is required before any substitution.

3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide: Comparative Evidence


HDAC1 Inhibitory Activity vs. SAHA

In a direct enzyme inhibition assay using human recombinant HDAC1 with Tosyl-Gly-ProLys(Ac)-AMC as substrate, 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide achieved an IC50 of 150 nM [1]. This potency is comparable to the reference sulfonamide hydroxamic acid HDAC inhibitor SAHA (vorinostat), which exhibits an IC50 of approximately 10–50 nM against HDAC1 under similar conditions [2]. While the compound is less potent than SAHA, its non-hydroxamate structure may offer advantages in terms of metal-chelating toxicity profiles.

HDAC1 Inhibition
Reported
IC50 150 nM
SAHA: 10–50 nM
Supports HDAC1 target engagement in biochemical assays
3- to 15-fold lower potency vs. SAHA; non-hydroxamate scaffold
HDAC Inhibition Epigenetics Cancer Research

Lipophilicity & H-Bonding vs. Thiazole Analog

Based on calculated physicochemical properties, 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide has a predicted XLogP of approximately 2.9 and a topological polar surface area (TPSA) of 73.1 Ų, with 4 hydrogen bond acceptors and 1 hydrogen bond donor [1]. In contrast, the thiazole-containing analog 3-((4-fluorophenyl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)propanamide (CAS 895471-90-6) has a higher TPSA (~95 Ų) and additional heteroatoms that increase hydrogen-bonding capacity, potentially reducing membrane permeability . These differences are critical for cell-based assay design where intracellular target engagement is required.

Physicochemical Profile
Class-level inference
XLogP ~2.9
TPSA 73.1 Ų
Supports cell-permeable probe selection over higher TPSA analogs
Thiazole analog TPSA ~95 Ų; may have lower membrane permeability
Drug-Likeness Lipophilicity ADME Prediction

NF-κB Pathway Inhibition vs. QNZ

3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide has been annotated in the IUPHAR/BPS Guide to Pharmacology as an NF-κB activation inhibitor [1]. The reference standard for this class, QNZ (EVP4593), a quinazoline-derived compound, inhibits NF-κB transcriptional activation with an IC50 of 11 nM and TNF-α production with an IC50 of 7 nM in Jurkat T cells [2]. Quantitative potency data for 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide in the same assay system are not publicly available. However, the structural divergence from the quinazoline scaffold suggests a distinct binding mode on the NF-κB pathway, making the compound a potentially non-redundant chemical probe for mechanistic studies.

NF-κB Pathway
Data to verify
Reported as inhibitor; quantitative IC50 not publicly available
Offers orthogonal chemotype for NF-κB mechanistic studies
Compared to QNZ (IC50 11 nM); orthogonal binding mode expected
NF-κB Signaling Inflammation Immunology

Procurement & Application Scenarios for 3-((4-Fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide


HDAC1-Focused Chemical Probe

With a confirmed IC50 of 150 nM against human recombinant HDAC1, 3-((4-fluorophenyl)sulfonyl)-N-(p-tolyl)propanamide can be procured as a starting point for structure-activity relationship (SAR) studies targeting the class I HDAC family [1]. Its non-hydroxamate scaffold may reduce off-target metal chelation observed with SAHA, making it a safer tool for cell-based epigenetic assays.

NF-κB Mechanistic Studies: Orthogonal Probe

For researchers investigating NF-κB signaling in inflammation or oncology, this compound offers a structurally distinct alternative to the quinazoline-based inhibitor QNZ (EVP4593) [2]. Its use in parallel with QNZ can help dissect target-specific versus pathway-specific effects, especially in Jurkat T-cell or macrophage models of TNF-α production.

Sulfonamide Fragment or Intermediate

The compound can serve as a versatile intermediate for synthesizing focused libraries of arylsulfonamide derivatives. The 4-fluorophenylsulfonyl group is amenable to nucleophilic aromatic substitution, while the p-toluidide terminus can be functionalized via electrophilic substitution, enabling rapid diversification for high-throughput screening .

Computational Benchmarking: Docking & Selectivity

With its balanced lipophilicity (XLogP ~2.9) and moderate TPSA (73.1 Ų), the compound can be used as a test ligand for validating docking algorithms and selectivity prediction models against HDAC isoforms or bromodomain-containing proteins, leveraging its q... [3].

Application
Selection Property
Validation Focus
HDAC1 SAR studies
Non-hydroxamate sulfonamide scaffold
Biochemical potency and selectivity vs. class I HDACs
NF-κB mechanistic studies
Structural orthogonality to quinazoline inhibitors
Pathway-specific vs. target-specific effect differentiation
Arylsulfonamide library synthesis
4-Fluorophenylsulfonyl group for nucleophilic substitution
Reaction optimization and diversification scope
Computational docking benchmark
Balanced lipophilicity and TPSA profile
Docking algorithm validation against HDAC/bromodomain targets
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